![molecular formula C9H15NO4 B1463275 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid CAS No. 915920-08-0](/img/structure/B1463275.png)
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid, also known as MOPEC, is a chemical compound that belongs to the family of piperidine carboxylic acids. It is a white to off-white crystalline powder that is soluble in water and ethanol. MOPEC has gained interest in scientific research due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Polymer Synthesis
1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid: is utilized in the synthesis of functional polyolefins through the copolymerization of ethylene with polar monomers . This process is facilitated by nickel catalysts, which are extensively used in academia for creating polar polyethylenes. The compound’s role in this process is crucial for achieving a controllable product microstructure and simple operation process.
Biomedical Applications
The compound is a key monomer in the production of Poly(2-methoxyethyl acrylate) (PMEA) , a biocompatible polymer approved by the US FDA . PMEA has significant potential in the construction of artificial small-diameter blood vessels due to its antithrombogenic properties, which are indicated by strong cell adhesion strength and the presence of a hydration layer on the polymer interface.
Dental Material Enhancement
In dental applications, DTXSID50672418 is researched for optimizing the molecular weight of polymers like Poly(methyl methacrylate) (PMMA) to develop denture base resins with enhanced bacterial resistance . This is crucial for preventing oral bacterial and fungal biofilms, which pose significant health risks.
High-Temperature Copolymerization
The compound plays a role in the development of high-temperature copolymerization catalysts suitable for industrial production conditions . The optimization of these catalyst systems is achieved through catalyst structure rational design, extra additive introduction, and single-site catalyst heterogenization.
Antithrombogenicity Analysis
DTXSID50672418: is involved in studies analyzing the antithrombogenicity of polymers by measuring the adhesion strength of human umbilical vein endothelial cells (HUVECs) and platelets to the polymer surface . This research is vital for developing materials suitable for contact with blood and for use in vascular grafts.
Industrial Exploitability of Nickel Catalysts
The compound is part of research focusing on the industrial exploitability of nickel catalysts for the copolymerization of ethylene with polar monomers . This includes the synthesis of ethylene–methyl acrylate copolymers, ethylene-tert-butyl acrylate copolymers, and other polar polyethylenes.
properties
IUPAC Name |
1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h7H,2-6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGPDAWXQBRLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672418 | |
Record name | 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915920-08-0 | |
Record name | 1-(2-Methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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